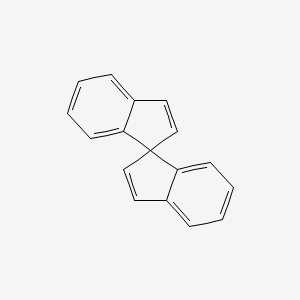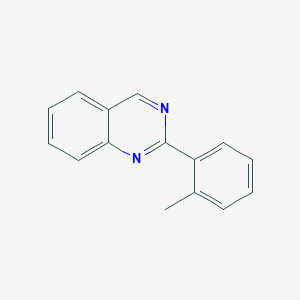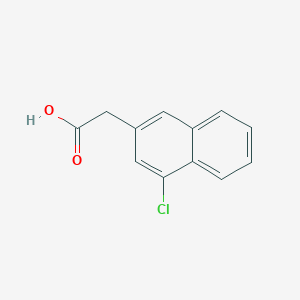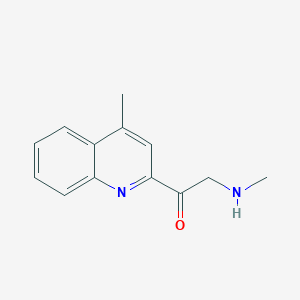
2-(7-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(7-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole is a chemical compound that belongs to the class of imidazoles This compound is characterized by the presence of a tetrahydronaphthalene ring system substituted with a methyl group and an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole typically involves the following steps:
Formation of the Tetrahydronaphthalene Intermediate: The starting material, 7-methyl-1,2,3,4-tetrahydronaphthalene, can be synthesized through hydrogenation of 7-methyl-1-naphthol.
Imidazole Ring Formation: The intermediate is then reacted with glyoxal and ammonia or an amine under acidic or basic conditions to form the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(7-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the imidazole ring or the tetrahydronaphthalene moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products Formed
Oxidation Products: Imidazole N-oxides.
Reduction Products: Dihydroimidazole derivatives.
Substitution Products: Various substituted imidazole and tetrahydronaphthalene derivatives.
科学研究应用
2-(7-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(7-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The tetrahydronaphthalene moiety may contribute to the compound’s lipophilicity, enhancing its ability to cross cell membranes and reach intracellular targets.
相似化合物的比较
Similar Compounds
1-Naphthalenol, 1,2,3,4-tetrahydro-: Similar structure but with a hydroxyl group instead of an imidazole ring.
1-Naphthalenamine, 1,2,3,4-tetrahydro-: Contains an amino group instead of an imidazole ring.
Uniqueness
2-(7-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole is unique due to the presence of both the tetrahydronaphthalene and imidazole rings, which confer distinct chemical and biological properties
属性
分子式 |
C14H18N2 |
|---|---|
分子量 |
214.31 g/mol |
IUPAC 名称 |
2-(7-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C14H18N2/c1-10-5-6-11-3-2-4-12(13(11)9-10)14-15-7-8-16-14/h5-6,9,12H,2-4,7-8H2,1H3,(H,15,16) |
InChI 键 |
PRTWUDKUTVCMLS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(CCCC2C3=NCCN3)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



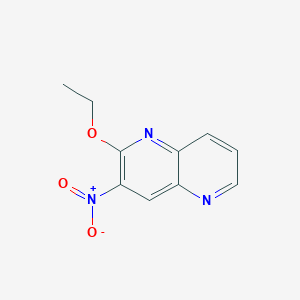
![8-methoxy-3,3a-dihydrocyclopenta[c]chromen-4(2H)-one](/img/structure/B11886403.png)
![[2,2'-Bipyridin]-3-yl acetate](/img/structure/B11886411.png)
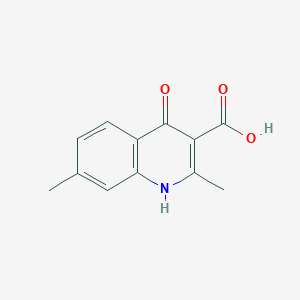
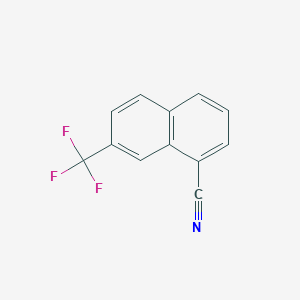
![5-(Chloromethyl)-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B11886434.png)

